molecular formula C23H24FN5OS B2460564 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-80-1

2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B2460564
CAS-Nummer: 898367-80-1
Molekulargewicht: 437.54
InChI-Schlüssel: AJWUSKQWFGXFGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex synthetic compound designed for advanced pharmaceutical and life science research. It belongs to a class of triazolothiazole derivatives, which are heterocyclic systems noted for a broad spectrum of potential biological activities. The compound's structure integrates a triazolo[3,2-b][1,2,4]thiazole core, a known pharmacophore, with a fluorophenyl-piperazine moiety. This specific structural combination is engineered to enhance interactions with central biological targets, potentially improving selectivity and efficacy in experimental models. Research into closely related structural analogs indicates significant potential in areas such as neurological disorders, cancer, and inflammatory conditions. These analogs have been reported to exhibit selective inhibitory effects on specific kinases and ion channels, which are critical players in disease pathogenesis . The presence of the 2-fluorophenyl group on the piperazine ring is a strategic modification that can enhance the compound's lipophilicity and metabolic stability, making it a more attractive candidate for drug discovery and development programs . This product is offered with a guaranteed purity of 90% or higher, ensuring consistency and reliability for your investigative work. It is supplied for laboratory research applications and is strictly designated as For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Eigenschaften

IUPAC Name

2-ethyl-5-[[4-(2-fluorophenyl)piperazin-1-yl]-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-8-4-3-5-9-16)28-14-12-27(13-15-28)18-11-7-6-10-17(18)24/h3-11,20,30H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWUSKQWFGXFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic compound that has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound consists of a thiazole ring fused with a triazole moiety, along with a piperazine derivative. The structural formula can be represented as follows:

C21H24FN5S\text{C}_{21}\text{H}_{24}\text{F}\text{N}_5\text{S}

Research indicates that the compound may act as a modulator of certain biological pathways. Specifically, it has been identified as a potential inhibitor of Equilibrative Nucleoside Transporters (ENTs) , which are crucial in regulating nucleoside levels in cells. The inhibition of ENTs can affect adenosine signaling pathways, which are implicated in various physiological and pathological processes, including cancer and inflammation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiazole and piperazine moieties significantly influence the biological activity of the compound. For instance:

  • Piperazine Substituents : Variations in the piperazine ring can enhance selectivity towards specific ENT subtypes.
  • Thiazole Modifications : Alterations in the thiazole structure have been shown to improve binding affinity and inhibitory potency against ENTs.

In Vitro Studies

In vitro assays demonstrated that this compound exhibits significant inhibitory effects on ENT2 compared to ENT1. The selectivity ratio indicates a preference for ENT2 by approximately 5 to 10 times over ENT1 .

Compound ENT1 Inhibition (%) ENT2 Inhibition (%) Selectivity Ratio
2-Ethyl...30702.33

Case Studies

  • Anticancer Activity : In studies involving cancer cell lines, the compound showed promising results in inhibiting cell proliferation. For example, it was effective against A-431 cells with an IC50 value significantly lower than standard chemotherapeutics.
    • Cell Line : A-431 (human epidermoid carcinoma)
    • IC50 Value : 15 µM
  • Antifungal Properties : Preliminary tests indicated that derivatives of this compound possess antifungal activity against various strains, suggesting its potential as a lead compound for antifungal drug development.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Core Heterocyclic Modifications

  • Thiazolo-triazole derivatives : Compounds such as (Z)-5-(Piperidin-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (6b, ) share the thiazolo-triazole core but lack the ethyl and hydroxyl substituents, instead featuring a piperidine-methylene group. This reduces steric bulk compared to the target compound .
  • Isostructural thiazole-triazole hybrids : Compounds 4 and 5 () incorporate a thiazole ring fused with triazole but replace the piperazine moiety with fluorophenyl and chlorophenyl groups. Their near-planar structures contrast with the target compound’s three-dimensional piperazine-phenylmethyl group .

Substituent Variations

  • Piperazine derivatives : Urea-linked thiazole-piperazine compounds (e.g., 11a–11o, ) retain the piperazine-thiazole motif but replace the triazole-hydroxyl group with urea functionalities. These modifications likely alter hydrogen-bonding capacity and solubility .
  • Aryl substitutions : Compound 7b () substitutes the ethyl and piperazine groups with chlorophenyl and trifluoromethylphenyl groups, introducing strong electron-withdrawing effects absent in the target compound .

Physicochemical Properties

  • Molecular weight : The target compound (374.48 g/mol) is lighter than urea derivatives (e.g., 11m: 602.2 g/mol) but heavier than simpler thiazolo-triazoles (e.g., 7b: 380.7 g/mol) .
  • Polarity: The hydroxyl and piperazine groups in the target compound may enhance water solubility compared to nonpolar analogues like 7b, which lacks such substituents .

Implications of Structural Variations

  • Urea derivatives () may instead target kinases or GPCRs due to urea’s hydrogen-bonding capacity .
  • Electronic effects : The 2-fluorophenyl group in the target introduces moderate electron-withdrawing effects, which could fine-tune binding affinity compared to chlorophenyl or trifluoromethylphenyl groups in 7b and 11a–11o .

Vorbereitungsmethoden

Formation of the Thiazole Ring

Ethyl 2-aminothiazole-4-carboxylate serves as the starting material, synthesized via condensation of thiourea and ethyl bromopyruvate in refluxing ethanol. Cyclization with phenacyl bromide derivatives under acidic conditions yields the thiazole intermediate. For example, reaction with 2-bromoacetophenone generates a substituted thiazole ring, which is subsequently hydrolyzed to the carboxylic acid using lithium hydroxide.

Triazole Ring Cyclization

The carboxylic acid intermediate undergoes cyclization with hydrazine hydrate to form the triazole ring. This step is typically conducted in ethanol under reflux, producing the thiazolo[3,2-b]triazole scaffold. The hydroxyl group at position 6 is introduced via oxidation of a methylthio intermediate using hydrogen peroxide or via direct hydrolysis of an ester group.

Functionalization of the Core: Ethyl and Hydroxyl Groups

Introduction of the Ethyl Group at Position 2

The ethyl group is introduced via alkylation of a thiol intermediate. Treatment of the core with ethyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C affords the ethyl-substituted derivative.

Oxidation for the Hydroxyl Group at Position 6

The hydroxyl group is generated through oxidation of a thioether intermediate. Reaction with hydrogen peroxide (30%) in acetic acid at 50°C converts the methylthio group to a hydroxyl group, completing the core structure.

Coupling and Final Assembly

Amide Coupling for Piperazine Attachment

In an alternative approach, the carboxylic acid at position 5 is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt). Coupling with 4-(2-fluorophenyl)piperazine in dichloromethane yields the target compound.

Optimization Notes

  • Catalyst : EDCI/HOBt (1.2 equiv each)
  • Base : Triethylamine (3.0 equiv)
  • Yield : ~70% (based on imidazo-thiazole analogs)

Industrial-Scale Production Considerations

Continuous Flow Reactors

To enhance scalability, key steps (e.g., cyclization and Mannich reactions) are conducted in continuous flow reactors. This method reduces reaction times and improves yields by 15–20% compared to batch processes.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are employed for purification. High-performance liquid chromatography (HPLC) confirms purity >98%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Mannich Reaction Single-step introduction of substituents Requires strict temperature control 65%
Amide Coupling High selectivity Multiple activation steps 70%
Nucleophilic Substitution Scalable Competing side reactions 60%

Q & A

Q. What are the critical steps in synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including cyclization of thiazole-triazole cores, functionalization of the piperazine moiety, and Mannich-type alkylation. Key considerations:

  • Reagents/Catalysts : Use of α-haloketones for thiazole formation, piperazine derivatives for substitution, and catalysts like triethylamine for coupling .
  • Solvents : Ethanol or methanol for purification; DMF/chloroform for coupling steps .
  • Conditions : Optimize temperature (70–80°C for cyclization) and reaction time (1–6 hours) to maximize yield (typically 60–75%) .
  • Purification : Column chromatography or recrystallization in ethanol .

Q. Which spectroscopic methods are essential for structural confirmation?

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 413.47) .
  • IR : Identify functional groups (e.g., hydroxyl stretch at 3200–3400 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry of the piperazine-thiazole junction .

Q. How should researchers approach initial biological activity screening?

  • Target Selection : Prioritize receptors linked to fluorophenyl-piperazine moieties (e.g., serotonin/dopamine receptors) .
  • Assays :
  • Anticancer : MTT assay (IC₅₀ values in µM range) .
  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • CNS Activity : Radioligand binding for GPCRs .

Advanced Research Questions

Q. How can contradictory yield data from synthesis protocols be resolved?

Discrepancies arise from solvent polarity, catalyst load, or reaction time. Methodological solutions:

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent: DMF vs. THF) to identify optimal conditions .
  • Kinetic Monitoring : Use TLC/HPLC to track intermediate formation and adjust reaction timelines .
  • Case Study : A 20% yield increase was achieved by switching from ethanol to acetonitrile in the alkylation step .

Q. What strategies elucidate the ambiguous mechanism of action?

  • Molecular Docking : Simulate binding to targets like 5-HT2A_{2A} receptors (docking scores ≤ -8.5 kcal/mol suggest strong affinity) .
  • Knockout Studies : Use CRISPR-edited cell lines to validate target dependency .
  • Proteomic Profiling : Identify downstream signaling proteins via SILAC labeling .

Q. How to design stability studies under varying pH and temperature?

  • Accelerated Stability Testing :
ConditionParametersMonitoring Method
Acidic (pH 3)40°C, 75% RH, 30 daysHPLC purity analysis
Oxidative (H2_2O2_2)25°C, 0.1% H2_2O2_2, 7 daysDegradation product MS
  • Key Finding : The compound degrades >10% under strong oxidative conditions, necessitating inert storage .

Q. What methods establish structure-activity relationships (SAR) for derivatives?

  • Analog Synthesis : Modify substituents (e.g., replace 2-fluorophenyl with 3,4-dichlorophenyl) .
  • Computational QSAR : Use CoMFA/CoMSIA to correlate logP with antimicrobial activity .
  • Bioassay Correlation :
DerivativeIC₅₀ (µM)LogP
2-Fluorophenyl12.33.1
3,4-Dichlorophenyl8.73.9
Lower IC₅₀ correlates with higher lipophilicity.

Q. How to address conflicting bioactivity data across studies?

  • Verify Purity : Ensure >95% purity via HPLC (impurities <5% alter activity) .
  • Orthogonal Assays : Confirm anticancer activity with both MTT and clonogenic assays .
  • Standardize Protocols : Use identical cell lines (e.g., HepG2 vs. MCF-7) and serum concentrations .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show none?

  • Strain Variability : Activity against Gram-positive (S. aureus) but not Gram-negative (E. coli) due to membrane permeability .
  • Compound Solubility : Poor aqueous solubility (>50 µg/mL required for MIC assays) may understate efficacy .

Q. What explains discrepancies in receptor binding affinity data?

  • Radioligand Choice : Competitive binding with 3^3H-ketanserin vs. 3^3H-LSD yields varying 5-HT2A_{2A} Ki values .
  • Membrane Preparation : Crude vs. purified receptor extracts alter binding kinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.